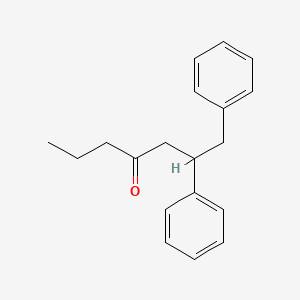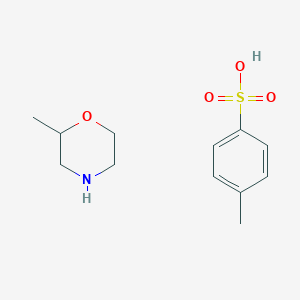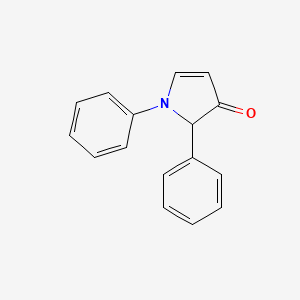
Triaconta-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triaconta-1,3,5-triene is an organic compound with the molecular formula C30H56 It is a triene, meaning it contains three double bonds within its carbon chain This compound is part of the larger family of polyenes, which are characterized by multiple conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Triaconta-1,3,5-triene can be achieved through several methods. One common approach involves the use of alkenylboronic acids in a palladium-catalyzed aerobic coupling reaction with cyclobutene. This method is highly regio- and stereoselective, allowing for the efficient production of 1,3,5-trienes .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes typically utilize readily available starting materials and catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Triaconta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alkanes or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alkanes.
Aplicaciones Científicas De Investigación
Triaconta-1,3,5-triene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its conjugated double bonds make it a valuable intermediate in various organic reactions.
Biology: Research on polyenes like this compound can provide insights into the behavior of biological molecules with similar structures, such as carotenoids.
Industry: It can be used in the production of polymers and other materials with unique properties due to its conjugated double bonds.
Mecanismo De Acción
The mechanism of action of Triaconta-1,3,5-triene involves its ability to participate in various chemical reactions due to its conjugated double bonds. These bonds allow for electron delocalization, which can stabilize reaction intermediates and facilitate various transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Similar Compounds:
Hexa-1,3,5-triene: Another triene with a shorter carbon chain, often used in similar chemical reactions.
Cyclohepta-1,3,5-triene: A cyclic triene with unique reactivity due to its ring structure.
1,3,5-Triazines: Compounds with a similar triene structure but containing nitrogen atoms, used in various applications including UV absorbers.
Uniqueness: this compound is unique due to its long carbon chain and multiple conjugated double bonds
Propiedades
| 113814-28-1 | |
Fórmula molecular |
C30H56 |
Peso molecular |
416.8 g/mol |
Nombre IUPAC |
triaconta-1,3,5-triene |
InChI |
InChI=1S/C30H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-30H2,2H3 |
Clave InChI |
XQBTUIXXRLLZLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCC=CC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







